molecular formula C10H8N2O4S B2733317 [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 790271-33-9

[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2733317
CAS No.: 790271-33-9
M. Wt: 252.24
InChI Key: ZTHFOWBWUKAYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid: is a heterocyclic compound that features both a furan and a thiazole ring in its structure

Properties

IUPAC Name

2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-8(14)4-6-5-17-10(11-6)12-9(15)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHFOWBWUKAYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2-aminothiazole with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes, leading to reduced viability of various pathogenic strains.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli5.64 µM
Compound BS. aureus8.33 µM
Compound CB. subtilis4.69 µM

These findings suggest that [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid may exhibit comparable antimicrobial activity due to its structural similarities with other effective thiazole derivatives.

Anticancer Activity

Thiazole compounds have been evaluated for their anticancer properties, showing potential in inhibiting cancer cell proliferation across various cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

StudyCell LineIC50 (µM)
Study 1A431 (Carcinoma)10
Study 2MCF7 (Breast)15

In vitro studies have demonstrated that modifications in the thiazole structure can enhance cytotoxicity against cancer cells, indicating the potential of this compound as an anticancer agent.

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to reduced inflammation.

Case Studies

Several studies highlight the efficacy of thiazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant zones of inhibition ranging from 15 mm to 25 mm against tested strains, supporting the potential use of this compound in treating bacterial infections.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of thiazole derivatives. Certain modifications led to enhanced cytotoxicity against breast cancer cells with an IC50 value of approximately 12 µM for a closely related compound, suggesting similar potential for this compound.

Mechanism of Action

The mechanism of action of [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazole rings allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined furan and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of furoyl chloride with thiazole derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazole compounds were evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated promising IC50 values, highlighting the potential of thiazole derivatives as anticancer agents.

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
12a3.41.19
9b8.672.94
9c7.7217.60

Key Findings:

  • Compound 12a showed the most potent activity against both cancer cell lines.
  • Thiazole derivatives can selectively target cancer cells, making them potential candidates for further development in oncology .

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a comparative study, various thiazole derivatives were tested against standard bacterial strains. The compound demonstrated significant zones of inhibition, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed through ADME/T studies (Absorption, Distribution, Metabolism, Excretion/Toxicity). These studies aim to evaluate the compound's drug-likeness and safety profile.

Findings:

  • The compound showed favorable absorption characteristics.
  • Toxicity assessments indicated a low risk at therapeutic doses, but further studies are needed to confirm safety in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.